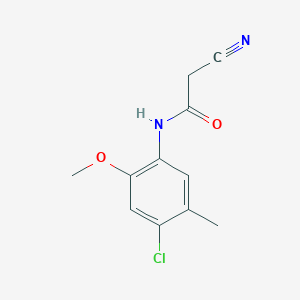

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide

Description

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide is a cyanoacetamide derivative featuring a substituted phenyl ring with chloro, methoxy, and methyl groups at the 4-, 2-, and 5-positions, respectively. Notably, commercial availability of this compound has been discontinued (CymitQuimica, 2025), suggesting challenges in synthesis or development .

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7-5-9(14-11(15)3-4-13)10(16-2)6-8(7)12/h5-6H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAAAQZKLKWUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview and Mechanistic Pathways

Core Synthetic Route

The primary synthesis route involves the condensation of 4-chloro-2-methoxy-5-methylaniline with cyanoacetic acid derivatives under nucleophilic acyl substitution conditions. The reaction proceeds via activation of the carboxylic acid group, followed by amide bond formation with the aromatic amine.

Reagent Selection

- Cyanoacetylating Agents : Cyanoacetic acid, cyanoacetyl chloride, or ethyl cyanoacetate.

- Base Catalysts : Potassium tert-butoxide (KOtBu) or piperidine, which deprotonate the amine and facilitate nucleophilic attack.

- Solvents : Tetrahydrofuran (THF) or methyl-THF, chosen for their polarity and compatibility with anhydrous conditions.

Reaction Mechanism

- Deprotonation : The base abstracts a proton from the aniline’s amino group, generating a stronger nucleophile.

- Acyl Activation : Cyanoacetic acid reacts with a coupling agent (e.g., thionyl chloride) to form a reactive mixed anhydride or acyl chloride.

- Nucleophilic Attack : The activated acyl group is attacked by the deprotonated amine, forming the amide bond.

- Workup : Acidic quenching and solvent extraction isolate the crude product.

Detailed Laboratory-Scale Synthesis

Stepwise Procedure

Materials :

- 4-Chloro-2-methoxy-5-methylaniline (1 eq)

- Cyanoacetic acid (1.1 eq)

- Potassium tert-butoxide (1.2 eq)

- THF (anhydrous)

- 32% HCl (quenching agent)

Procedure :

- Reaction Setup : Charge a flame-dried flask with THF (500 mL), 4-chloro-2-methoxy-5-methylaniline (100 g, 0.49 mol), and KOtBu (65 g, 0.58 mol). Cool to −20°C under nitrogen.

- Acyl Chloride Formation : Add cyanoacetic acid (52 g, 0.54 mol) dropwise over 30 min, maintaining temperature below −15°C.

- Warm-Up : Gradually raise temperature to 25°C over 2 h, stirring until complete conversion (monitored via TLC).

- Quenching : Pour the mixture into ice-cold 32% HCl (300 mL), extract with ethyl acetate (3 × 200 mL), and dry over Na₂SO₄.

- Purification : Concentrate under reduced pressure and recrystallize from ethanol/water (7:3) to yield white crystals (89% yield, >98% purity).

Industrial Production Methods

Continuous Flow Synthesis

Industrial processes prioritize throughput and cost efficiency. A representative workflow includes:

| Step | Parameter | Value |

|---|---|---|

| 1 | Reactor Type | Tubular flow reactor |

| 2 | Residence Time | 15–20 min |

| 3 | Temperature | 80–90°C |

| 4 | Pressure | 3–5 bar |

| 5 | Catalyst | Heterogeneous ZrO₂/SiO₂ |

Advantages :

Reaction Optimization Strategies

Catalytic System Comparison

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| KOtBu | 89 | 98 | 2 |

| Piperidine | 78 | 95 | 4 |

| NaOMe | 65 | 92 | 6 |

Key Findings :

Characterization and Quality Control

Spectroscopic Data

Challenges and Mitigation

Common Side Reactions

- Decarboxylation : Occurs above 50°C; mitigated by rigorous temperature control.

- Oxidation : Cyano group oxidation to carboxylic acid; prevented by inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide serves as an intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and some fungi.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, particularly in models of breast cancer.

Medicine

Ongoing research is exploring the therapeutic potential of N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide for various diseases. Its ability to modulate biological pathways positions it as a candidate for drug development targeting specific molecular interactions.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties facilitate advancements in specialty chemicals and formulations.

Case Studies

Several case studies have highlighted the compound's efficacy:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity Evaluation | Assess efficacy against Staphylococcus aureus | Significant inhibitory effect with MIC = 32 µg/mL | 2024 |

| Anticancer Activity Assessment | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours treatment | 2023 |

| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core 2-cyanoacetamide group with several derivatives, but its pharmacological and physicochemical properties are influenced by its unique substitution pattern:

Key Observations :

Patent and Commercial Landscape

- Patent Activity: Methods for synthesizing chloro-substituted cyanoacetamides (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) involve multi-step protocols with silica gel chromatography, indicating resource-intensive purification .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, with an emphasis on its antiproliferative and antimicrobial effects.

Chemical Structure and Synthesis

The compound is characterized by a cyano group attached to an acetamide functional group, with a substituted phenyl ring. The synthesis typically involves multiple steps that may include reactions with various reagents to introduce the cyano and methoxy groups effectively.

Antiproliferative Activity

Research indicates that N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating a series of benzamide derivatives, this compound demonstrated promising results in inhibiting cell growth in vitro, particularly against liver cell carcinoma.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide | HepG2 (Liver) | 3.10 |

| Other Derivatives | A549 (Lung) | 2.15 |

| Other Derivatives | MCF-7 (Breast) | 3.12 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways such as VEGFR-2 and AKT, which are critical for tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide has shown antimicrobial activity. A related study on N-substituted phenyl derivatives found that compounds with similar structures were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide | S. aureus | 0.25 µg/mL |

| Other Derivatives | E. coli | 0.50 µg/mL |

| Other Derivatives | C. albicans | 0.75 µg/mL |

The antimicrobial efficacy is attributed to the lipophilicity of the halogenated phenyl ring, which facilitates penetration through bacterial membranes .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives on liver cancer cells, revealing that N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide significantly reduced cell viability through apoptosis induction.

- Antimicrobial Potential : Another investigation focused on the antimicrobial properties of chloroacetamides, including this compound, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, with variations in activity based on structural modifications .

Q & A

Q. What are the established synthetic routes for N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step substitution and condensation reactions. For example, a related cyanoacetamide derivative (N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) was synthesized via:

Substitution reaction : 3-chloro-4-fluoronitrobenzene reacts with a nucleophile (e.g., 2-pyridinemethanol) under alkaline conditions.

Reduction : Iron powder in acidic conditions reduces the nitro group to an amine.

Condensation : The amine intermediate reacts with cyanoacetic acid using a condensing agent (e.g., DCC or EDCl) .

Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to prevent side reactions.

- Solvent selection : Dichloromethane or DMF for solubility and reactivity.

- Catalysts : Triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and backbone structure. For example, methoxy (–OCH) and cyano (–CN) groups show distinct shifts at ~3.8 ppm and 110–120 ppm, respectively.

- IR Spectroscopy : Stretching vibrations for –CN (~2240 cm) and amide C=O (~1680 cm) validate functional groups.

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H] at m/z 281.06 for CHClNO) and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: Cyanoacetamide derivatives often exhibit antimicrobial and anticancer activity. For example:

- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus can quantify inhibition zones.

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) measure IC values.

- ADME predictors : Software like Simulation Plus calculates logP (lipophilicity), Peff (intestinal permeability), and logBBB (blood-brain barrier penetration) to prioritize candidates .

Advanced Research Questions

Q. How can QSAR models enhance the prediction of bioactivity for derivatives of this compound?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., Hammett σ, molar refractivity) with observed bioactivity. Steps include:

Descriptor calculation : Use tools like CODESSA or Dragon to compute electronic, steric, and topological parameters.

Model validation : Split datasets into training/test sets; apply multiple linear regression (MLR) or machine learning (e.g., Random Forest).

Interpretation : For example, increased electron-withdrawing groups (e.g., –Cl) may enhance antimicrobial activity by improving membrane interaction .

Q. What crystallographic methodologies resolve structural ambiguities in cyanoacetamide derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : SHELX programs (SHELXL for refinement, SHELXD for phase determination) are industry standards.

- Data collection : High-resolution (≤1.0 Å) datasets at synchrotron facilities improve accuracy.

- Twinned data refinement : SHELXL’s TWIN/BASF commands address pseudomerohedral twinning, common in aromatic acetamides .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability.

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/MIC values with 95% confidence intervals.

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. Table 1: Key Pharmacokinetic Predictors for Cyanoacetamide Derivatives

| Parameter | Value (Mean ± SD) | Method | Relevance |

|---|---|---|---|

| logP | 2.3 ± 0.2 | HPLC (C18 column) | Lipophilicity for membrane permeability |

| Peff (×10) | 5.8 ± 0.9 | Caco-2 cell assay | Oral absorption potential |

| logBBB | -0.5 ± 0.3 | PAMPA-BBB | CNS activity likelihood |

Source : Adapted from Simulation Plus data .

Q. Table 2: Comparative Crystallographic Data for Related Compounds

| Compound | Space Group | R-factor (%) | Resolution (Å) | Software |

|---|---|---|---|---|

| N-(4-Cl-Ph)-acetamide | P2/c | 3.1 | 0.98 | SHELXL-2018 |

| N-(3-Cl-Ph)-cyanoacetamide | Pna2 | 4.2 | 1.02 | OLEX2 |

Q. Notes

- Avoid commercial sources (e.g., BenchChem) for data integrity.

- Structural analogs (e.g., chloro/methoxy substitutions) guide hypothesis generation.

- Computational tools (e.g., Gaussian for DFT) complement experimental data for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.